molecular formula C17H14NOP B13644732 Diphenyl(pyridin-2-yl)phosphine oxide

Diphenyl(pyridin-2-yl)phosphine oxide

Katalognummer: B13644732
Molekulargewicht: 279.27 g/mol
InChI-Schlüssel: DNWSVXHWEWBVSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diphenyl(pyridin-2-yl)phosphine oxide is an organophosphorus compound with the molecular formula C₁₇H₁₄NOP. It is known for its unique structure, where a phosphine oxide group is bonded to a pyridine ring and two phenyl groups. This compound is widely used as a ligand in coordination chemistry and has applications in various fields due to its ability to form stable complexes with metal ions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diphenyl(pyridin-2-yl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with 2-bromopyridine in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and is carried out in a solvent like tetrahydrofuran (THF). The resulting product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diphenyl(pyridin-2-yl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as nitro or halogenated compounds .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of diphenyl(pyridin-2-yl)phosphine oxide involves its ability to coordinate with metal ions through its phosphorus and nitrogen atoms. This coordination forms stable complexes that can exhibit unique photophysical properties, such as luminescence. The compound’s ability to act as a bidentate ligand allows it to form chelates with metal ions, enhancing the stability and reactivity of the resulting complexes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenyl-2-pyridylphosphine: Similar in structure but lacks the oxygen atom bonded to phosphorus.

    Triphenylphosphine oxide: Contains three phenyl groups instead of two phenyl and one pyridine group.

Uniqueness

Diphenyl(pyridin-2-yl)phosphine oxide is unique due to its ability to form stable complexes with metal ions while exhibiting photoluminescent properties. This makes it particularly valuable in applications requiring both stability and luminescence, such as in the development of new materials and sensors .

Eigenschaften

Molekularformel

C17H14NOP

Molekulargewicht

279.27 g/mol

IUPAC-Name

2-diphenylphosphorylpyridine

InChI

InChI=1S/C17H14NOP/c19-20(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H

InChI-Schlüssel

DNWSVXHWEWBVSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.